molecular formula C12H20O2 B14255247 Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- CAS No. 184653-52-9

Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)-

Cat. No.: B14255247
CAS No.: 184653-52-9
M. Wt: 196.29 g/mol
InChI Key: GJBDAYUXOLDJRA-SKDRFNHKSA-N
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Description

Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is a complex organic compound with the molecular formula C12H20O2. This compound is characterized by the presence of a cyclohexanone ring substituted with two methyl groups and a 3-oxobutyl group. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and appropriate alkylating agents.

    Alkylation: The cyclohexanone undergoes alkylation with a 3-oxobutyl group in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (2S,3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acids, diketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2,3-Dimethylcyclohexanone: Similar structure but lacks the 3-oxobutyl group.

    3-Oxobutylcyclohexanone: Similar structure but lacks the methyl groups at positions 2 and 3.

Uniqueness

Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and oxobutyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

184653-52-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2S,3R)-2,3-dimethyl-2-(3-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-9-5-4-6-11(14)12(9,3)8-7-10(2)13/h9H,4-8H2,1-3H3/t9-,12+/m1/s1

InChI Key

GJBDAYUXOLDJRA-SKDRFNHKSA-N

Isomeric SMILES

C[C@@H]1CCCC(=O)[C@@]1(C)CCC(=O)C

Canonical SMILES

CC1CCCC(=O)C1(C)CCC(=O)C

Origin of Product

United States

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